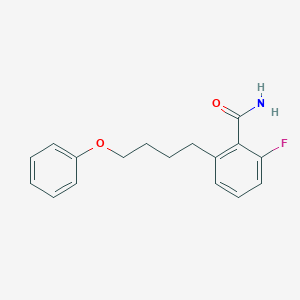

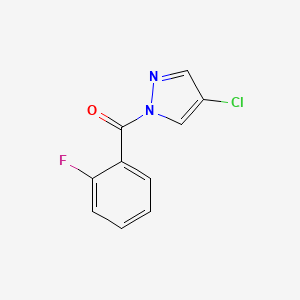

![molecular formula C23H27N3O2 B5551316 1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperazine derivatives highlights the intricate processes involved in creating complex molecules. For instance, novel (4-piperidinyl)-piperazine derivatives were synthesized, optimizing substituents for potent inhibitory activities, which can be akin to our compound’s synthesis methodology, indicating a sophisticated approach involving optimized substituents and potential bioisostere application for enhanced activity (Chonan et al., 2011).

Molecular Structure Analysis

Molecular structure analysis delves into the arrangement of atoms within a compound. For related structures, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was elucidated, showcasing hydrogen bonding and C-H…π interactions stabilizing the structure (Khan et al., 2013). This analysis underscores the significance of non-covalent interactions in maintaining molecular conformation.

Chemical Reactions and Properties

Chemical reactions and properties encompass the compound’s reactivity and the transformations it can undergo. The Dieckmann cyclization route to piperazine-2,5-diones showcases a method for forming piperazine rings, a core feature in our compound, highlighting the versatility and reactivity of piperazine-containing compounds (Aboussafy & Clive, 2012).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior under different conditions. While specific data on our compound was not found, studies on related structures offer insights into how substituents affect these properties, influencing solubility and stability.

Chemical Properties Analysis

Chemical properties involve the compound’s behavior in chemical reactions, including its acidity, basicity, and reactivity towards other reagents. The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety provide a glimpse into the reactivity of piperazine derivatives, offering parallels to our compound’s potential reactivity and interaction with various chemical entities (Bhat et al., 2018).

Applications De Recherche Scientifique

Antagonist Activity and Drug Synthesis

A study highlights the synthesis of derivatives showing significant 5-HT2 antagonist activity , with one compound exhibiting greater potency than ritanserin, a known compound, without showing alpha 1 antagonist activity in vivo. These results underscore the utility of certain structural components in enhancing 5-HT2 antagonism (Watanabe et al., 1992).

Synthesis of Dihydropyrimidinone Derivatives

Research focused on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a Biginelli reaction, highlighting a simple and efficient method for generating these compounds with good yield. The significance of this work lies in the expansion of accessible chemistries for further pharmacological exploration (Bhat et al., 2018).

Atypical Antipsychotic Potential

Another investigation detailed the development of piperidine derivatives as potential atypical antipsychotics , emphasizing the structural modifications that led to compounds with promising oral potency and a profile suggesting reduced risk of extrapyramidal side effects, which are significant concerns with traditional antipsychotic treatments (Bolós et al., 1996).

Novel Synthesis Approaches

Research also includes the Dieckmann cyclization route to piperazine-2,5-diones, illustrating a novel synthetic pathway for these structures, which could be pivotal in the development of new pharmaceuticals (Aboussafy & Clive, 2012).

Electrochemical Synthesis

The electrochemical synthesis of new substituted phenylpiperazines presents an environmentally friendly, reagent-less method that could be crucial for the green synthesis of pharmacologically relevant compounds (Nematollahi & Amani, 2011).

Propriétés

IUPAC Name |

4-(1-methylpiperidine-2-carbonyl)-1-(2-phenylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-24-14-8-7-13-21(24)23(28)25-15-16-26(22(27)17-25)20-12-6-5-11-19(20)18-9-3-2-4-10-18/h2-6,9-12,21H,7-8,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJCGMXIHINQLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

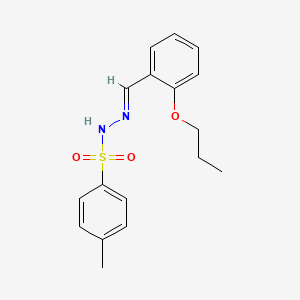

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)

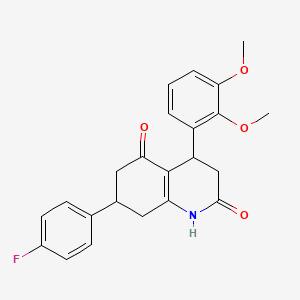

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)

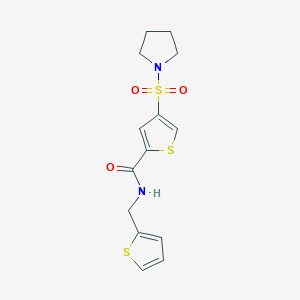

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)